molecular formula C7H6Cl2N4O B1671416 1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt CAS No. 144576-10-3

1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt

Cat. No. B1671416
M. Wt: 231.04 g/mol
InChI Key: LNALNDHRNONVMD-UHFFFAOYSA-N
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Description

This compound, also known as GEA 3162, is a potent inhibitor of ADP-induced platelet aggregation in platelet-rich plasma (PRP). It has a molecular formula of C7H6Cl2N4O and a molecular weight of 231.04 g/mol .


Molecular Structure Analysis

The InChi Key for GEA 3162 is LNALNDHRNONVMD-UHFFFAOYSA-N . The SMILES code for this compound is ClC1=CC=C ( [NH+]2 [N-]OC (N)=N2)C=C1Cl .


Physical And Chemical Properties Analysis

GEA 3162 appears as a solid powder . It is soluble in DMSO . The exact mass of GEA 3162 is 231.99 . The elemental analysis of GEA 3162 is as follows: C, 36.08; H, 2.60; Cl, 30.42; N, 24.04; O, 6.86 .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-oxa-2-aza-3-azonia-4-azanidacyclopent-2-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4O/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYFEOSZYEJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+]2=NOC(=N)[N-]2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt

CAS RN

144576-10-3
Record name Gea 3162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144576103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEA-3162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P56F5XF8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt
Reactant of Route 2
1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt
Reactant of Route 3
1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt
Reactant of Route 5
1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt
Reactant of Route 6
1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, inner salt

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